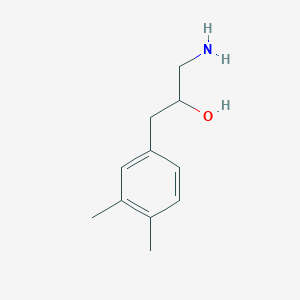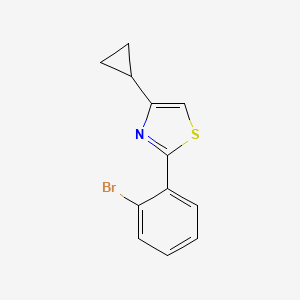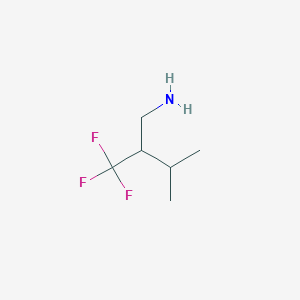
1-Amino-3-(3,4-dimethylphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(3,4-dimethylphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO. It is characterized by the presence of an amino group, a hydroxyl group, and a dimethyl-substituted phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol typically involves the reaction of 3,4-dimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino alcohols.
Applications De Recherche Scientifique
1-Amino-3-(3,4-dimethylphenyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as a β-adrenergic receptor modulator.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol involves its interaction with molecular targets such as β-adrenergic receptors. By binding to these receptors, it can modulate downstream signaling pathways, including the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels .
Comparaison Avec Des Composés Similaires
1-Amino-3-(2,4-dimethylphenyl)propan-2-ol: Similar structure but with different substitution pattern on the phenyl ring.
2-Amino-3-(3,4-dimethylphenyl)propan-1-ol: Similar structure but with the amino group at a different position.
Uniqueness: 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets .
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
1-amino-3-(3,4-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-8-3-4-10(5-9(8)2)6-11(13)7-12/h3-5,11,13H,6-7,12H2,1-2H3 |
Clé InChI |
OWNBTCXXIRYCCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CC(CN)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-6-ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13190721.png)
![1-[1-(Aminomethyl)cyclopropyl]-1-(thiophen-3-yl)ethan-1-ol](/img/structure/B13190730.png)
![N,N-Dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13190739.png)

![2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13190746.png)
![1-{Octahydropyrrolo[3,4-b]morpholin-4-yl}ethan-1-one](/img/structure/B13190747.png)

![tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13190759.png)
![{2-[3-(Dimethylamino)phenyl]-4-methyl-1,3-oxazol-5-yl}methanol](/img/structure/B13190767.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B13190779.png)
![2-([1-(Bromomethyl)cyclobutyl]methyl)oxolane](/img/structure/B13190789.png)
